methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate

Medicinal Chemistry Pharmacophore Design Structure–Activity Relationship

Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate (CAS 1903239-45-1) is a synthetic azetidine amide derivative with molecular formula C₁₅H₁₇ClN₂O₅ and molecular weight 340.76 g mol⁻¹. It features a nicotinoyl core substituted with a chlorine atom at the 5‑position and a chiral tetrahydrofuran‑3‑yloxy (oxolan‑3‑yloxy) group at the 6‑position, coupled via an amide bond to an azetidine‑3‑carboxylic acid methyl ester.

Molecular Formula C15H17ClN2O5
Molecular Weight 340.76
CAS No. 1903239-45-1
Cat. No. B2600718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate
CAS1903239-45-1
Molecular FormulaC15H17ClN2O5
Molecular Weight340.76
Structural Identifiers
SMILESCOC(=O)C1CN(C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl
InChIInChI=1S/C15H17ClN2O5/c1-21-15(20)10-6-18(7-10)14(19)9-4-12(16)13(17-5-9)23-11-2-3-22-8-11/h4-5,10-11H,2-3,6-8H2,1H3
InChIKeyYZKTVQPNZFFNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate (CAS 1903239-45-1): Key Compound for Medicinal Chemistry Procurement


Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate (CAS 1903239-45-1) is a synthetic azetidine amide derivative with molecular formula C₁₅H₁₇ClN₂O₅ and molecular weight 340.76 g mol⁻¹ . It features a nicotinoyl core substituted with a chlorine atom at the 5‑position and a chiral tetrahydrofuran‑3‑yloxy (oxolan‑3‑yloxy) group at the 6‑position, coupled via an amide bond to an azetidine‑3‑carboxylic acid methyl ester. This compound is exclusively used as a research chemical building block in medicinal chemistry and early‑stage drug discovery programs .

Why Generic Azetidine Esters Cannot Substitute Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate in Drug Discovery


The compound’s three distinct structural elements—the azetidine amide, the 5‑chloro substituent, and the 6‑(oxolan‑3‑yloxy) ether—create a unique pharmacophore that is not replicated by commercially available analogs. Simple substitution of the oxolane ether with a methoxy group would eliminate the chiral centre and alter hydrogen‑bonding capacity, while removal of the chlorine would change both electronic properties and synthetic utility for cross‑coupling diversification . These modifications are expected to impact target binding, selectivity, and metabolic stability, although direct comparative data for this specific compound remain limited in the public literature.

Quantitative Differentiation Evidence for Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate (CAS 1903239-45-1)


Chiral Oxolane Ether vs. Achiral Methoxy Analog – Steric and Hydrogen‑Bonding Differentiation

The target compound contains a chiral tetrahydrofuran‑3‑yloxy (oxolan‑3‑yloxy) substituent that provides a stereocenter and an additional ether oxygen, whereas the closest achiral analog, methyl 1‑(5‑chloro‑6‑methoxynicotinoyl)azetidine‑3‑carboxylate, possesses only a planar methoxy group. The oxolane ether contributes a larger van der Waals volume (~58 ų vs. ~34 ų for methoxy) and increases the number of hydrogen‑bond acceptors (7 vs. 6), which can alter binding pose and target selectivity . However, no experimental binding data are available for either compound to quantify the impact.

Medicinal Chemistry Pharmacophore Design Structure–Activity Relationship

5‑Chloro Substituent as a Synthetic Diversification Handle vs. Des‑Chloro Analogs

The chlorine atom at the pyridine 5‑position serves as a reactive handle for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling late‑stage diversification. The des‑chloro analog, methyl 1‑[6‑(oxolan‑3‑yloxy)pyridine‑3‑carbonyl]azetidine‑3‑carboxylate, lacks this functional group and therefore offers no comparable opportunity for arylation or amination without de novo synthesis . The presence of chlorine also increases molecular weight (340.76 vs. ~306.31 g mol⁻¹) and lipophilicity (estimated ΔlogP ≈ +0.5), which may influence membrane permeability.

Synthetic Chemistry Cross‑Coupling Medicinal Chemistry

Azetidine‑3‑carboxylate Ester vs. Piperidine‑4‑carboxylate Analog – Ring‑Size Impact on Conformation and Properties

The azetidine ring imposes a more rigid and puckered conformation compared to the six‑membered piperidine analog, methyl 1‑[5‑chloro‑6‑(oxolan‑3‑yloxy)pyridine‑3‑carbonyl]piperidine‑4‑carboxylate. The smaller ring size reduces the number of rotatable bonds (5 vs. 6) and lowers the topological polar surface area (TPSA ≈ 85 Ų vs. ≈ 89 Ų), which can influence passive permeability and metabolic stability . Quantitative data on the conformational energy difference or its impact on target binding are not publicly available for these specific compounds.

Medicinal Chemistry Conformational Analysis Bioisosteres

Recommended Application Scenarios for Methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate Based on Structural Differentiation Evidence


Diversity‑Oriented Synthesis of Kinase or Epigenetic Target Libraries

The presence of the 5‑chloro substituent allows for parallel library synthesis via Suzuki or Buchwald–Hartwig cross‑coupling, enabling rapid exploration of the pyridine C5 position. Combined with the pre‑installed chiral oxolane ether, this building block can generate focused libraries where both the 5‑aryl and 6‑alkoxy groups are systematically varied .

Scaffold‑Hopping Programs Exploring Azetidine Bioisosteres

The azetidine‑3‑carboxylate core serves as a conformationally restricted bioisostere for piperidine or pyrrolidine amides. Researchers engaged in scaffold‑hopping campaigns can use this compound to probe the effect of ring size on potency, selectivity, and pharmacokinetic properties .

PROTAC Linker Precursor or VHL/CRBN Ligand Modification

The methyl ester function can be hydrolyzed to the carboxylic acid, providing a functional handle for conjugation to PROTAC linkers or for attachment to E3 ligase ligands. The unique combination of chloro and oxolane substituents may impart favorable physicochemical properties to the final bifunctional degrader .

Fragment‑Based Drug Discovery (FBDD) and Hit Validation

With a molecular weight of ~341 g mol⁻¹, the compound lies within the upper range of fragment‑like space. Its three‑dimensional character (azetidine + chiral tetrahydrofuran) makes it suitable for fragment libraries where shape diversity is a priority .

Quote Request

Request a Quote for methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.